8-Octadecenal
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Overview
Description
8-Octadecenal, also known as octadec-8-enal, is an organic compound with the molecular formula C18H34O. It is a long-chain aldehyde with a double bond located at the eighth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Octadecenal can be synthesized through several methods. One common approach involves the partial oxidation of oleic acid, a fatty acid found in various animal and vegetable fats and oils. The reaction typically requires a catalyst, such as potassium permanganate or chromium trioxide, under controlled conditions to ensure selective oxidation at the desired position .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-octadecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-octadecene in the presence of a rhodium-based catalyst. The reaction is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 8-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form octadecanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with hydrogen in the presence of a palladium catalyst yields 8-octadecanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions
Major Products Formed:
Oxidation: Octadecanoic acid.
Reduction: 8-Octadecanol.
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
8-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: Studies have shown its role in pheromone signaling in certain insect species.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor
Mechanism of Action
The mechanism of action of 8-Octadecenal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering various cellular responses. For example, in insects, it functions as a pheromone, influencing mating behavior and other physiological processes .
Comparison with Similar Compounds
Octadecanal: A saturated aldehyde with similar chain length but lacking the double bond.
Hexadecenal: A shorter-chain aldehyde with a double bond at the sixth carbon atom.
Nonadecenal: A longer-chain aldehyde with a double bond at the ninth carbon atom
Uniqueness: 8-Octadecenal is unique due to its specific double bond position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in selective reactions and interact with specific biological targets, making it valuable in various applications .
Properties
CAS No. |
56554-94-0 |
---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
octadec-8-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h10-11,18H,2-9,12-17H2,1H3 |
InChI Key |
QFCPYPVPYDUYQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCC=O |
Origin of Product |
United States |
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